

Physical and chemical characteristics of 7-methylbenzo[d]thiazol-5-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Benzothiazolamine, 7-methyl-
(9CI)

Cat. No.: B182298

[Get Quote](#)

Technical Guide: 7-methylbenzo[d]thiazol-5-amine

Disclaimer: Information regarding the specific compound 7-methylbenzo[d]thiazol-5-amine is not readily available in published literature. The following guide provides data on the closely related parent compound, benzo[d]thiazol-5-amine, and proposes a synthetic route and characterization workflow for the target compound based on established chemical principles for this class of molecules.

Executive Summary

This technical guide provides a summary of the known physical and chemical characteristics of benzo[d]thiazol-5-amine as a proxy for 7-methylbenzo[d]thiazol-5-amine. Due to the absence of specific experimental data for the target compound, this document outlines a plausible synthetic pathway and a general experimental workflow for its characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the synthesis and characterization of novel benzothiazole derivatives.

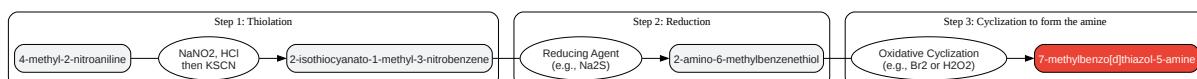
Physical and Chemical Characteristics

Experimental data for 7-methylbenzo[d]thiazol-5-amine is not available. The following tables summarize the available data for the parent compound, benzo[d]thiazol-5-amine.

Table 1: Physical Properties of Benzo[d]thiazol-5-amine

Property	Value	Source
Molecular Formula	C ₇ H ₆ N ₂ S	PubChem[1]
Molecular Weight	150.20 g/mol	Sunway Pharm Ltd[2]
Appearance	White to Light yellow to Light orange powder to crystal	Tokyo Chemical Industry[3]
Melting Point	74.0 to 78.0 °C	Tokyo Chemical Industry[3]

Table 2: Computed Properties of Benzo[d]thiazol-5-amine


Property	Value	Source
XLogP3	1.9	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	0	PubChem[1]
Exact Mass	150.02516937	PubChem[1]
Topological Polar Surface Area	65.1 Å ²	PubChem[1]
Heavy Atom Count	10	PubChem[1]

Proposed Synthesis and Experimental Protocols

The synthesis of 7-methylbenzo[d]thiazol-5-amine can be approached through established methods for forming the benzothiazole core. A common and effective method is the reaction of a substituted 2-aminothiophenol with a suitable cyclizing agent.

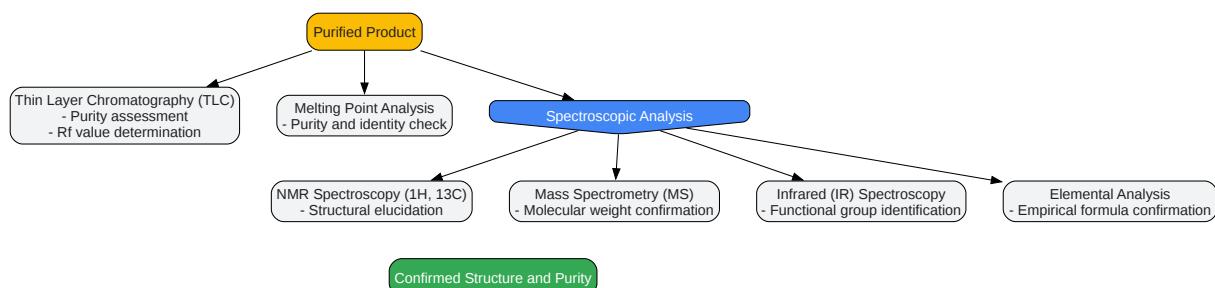
Proposed Synthetic Pathway

A plausible route to synthesize 7-methylbenzo[d]thiazol-5-amine involves the cyclization of 2-amino-6-methylbenzenethiol. This starting material could potentially be synthesized from 4-methyl-2-nitroaniline. The general approach is outlined in the diagram below.

[Click to download full resolution via product page](#)

Proposed synthesis of 7-methylbenzo[d]thiazol-5-amine.

Experimental Protocol for Synthesis


This protocol is a general guideline based on the synthesis of similar benzothiazole derivatives. [4][5] Optimization of reaction conditions, including temperature, reaction time, and purification methods, would be necessary.

- Step 1: Synthesis of 2-amino-6-methylbenzenethiol (from 4-methyl-2-nitroaniline)
 - To a solution of 4-methyl-2-nitroaniline in a suitable solvent (e.g., aqueous HCl), add a solution of sodium nitrite (NaNO_2) dropwise at 0-5 °C to form the diazonium salt.
 - Introduce a solution of potassium thiocyanate (KSCN) to the diazonium salt solution to yield 2-isothiocyanato-1-methyl-3-nitrobenzene.
 - Reduce the nitro group and the isothiocyanate group simultaneously using a suitable reducing agent, such as sodium sulfide (Na_2S), to yield 2-amino-6-methylbenzenethiol.
 - Purify the intermediate by extraction and column chromatography.
- Step 2: Oxidative Cyclization to form 7-methylbenzo[d]thiazol-5-amine

- Dissolve the 2-amino-6-methylbenzenethiol intermediate in a suitable solvent like acetic acid.
- Cool the reaction mixture to 10 °C.
- Add an oxidizing agent, such as a solution of bromine in acetic acid, dropwise.
- Allow the reaction to proceed at room temperature overnight.
- Neutralize the reaction mixture with an aqueous base (e.g., 25% aqueous NH₃) to precipitate the crude product.
- Filter the precipitate, wash thoroughly with water, and dry.
- Purify the final product by recrystallization or column chromatography.

Characterization Workflow

Once synthesized, the identity and purity of 7-methylbenzo[d]thiazol-5-amine must be confirmed through a series of analytical techniques.

[Click to download full resolution via product page](#)

General workflow for the characterization of a synthesized compound.

Methodologies for Characterization

- Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be developed.
- Melting Point: Determination of the melting point range can provide a preliminary indication of purity.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are crucial for confirming the chemical structure. The expected proton and carbon environments of 7-methylbenzo[d]thiazol-5-amine should be predicted and compared with the experimental data.
- Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
- Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as N-H stretches for the amine, C=N stretches for the thiazole ring, and aromatic C-H stretches.
- Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur, and to confirm that it matches the calculated values for the molecular formula $\text{C}_8\text{H}_8\text{N}_2\text{S}$.

Potential Biological Significance

Benzothiazole derivatives are a well-established class of heterocyclic compounds with a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.^[6] The introduction of substituents on the benzothiazole scaffold can significantly modulate these activities. The specific biological role or signaling pathway involvement of 7-methylbenzo[d]thiazol-5-amine is currently unknown and would require dedicated biological screening and investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzothiazol-5-amine | C7H6N2S | CID 70749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benzo[d]thiazol-5-amine - CAS:1123-93-9 - Sunway Pharm Ltd [3wpharm.com]
- 3. Benzo[d]thiazol-5-amine 1123-93-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. derpharmacemica.com [derpharmacemica.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physical and chemical characteristics of 7-methylbenzo[d]thiazol-5-amine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b182298#physical-and-chemical-characteristics-of-7-methylbenzo-d-thiazol-5-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com